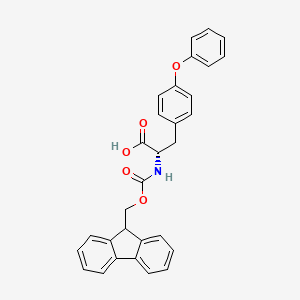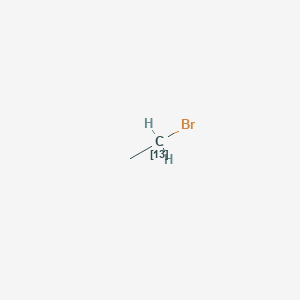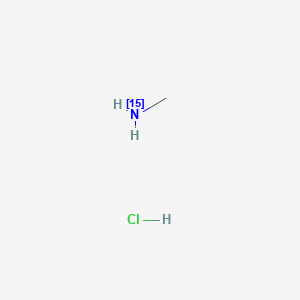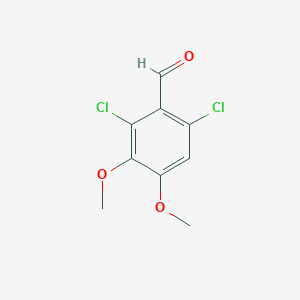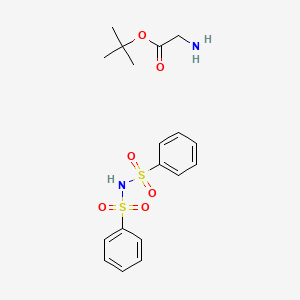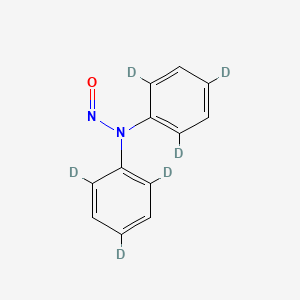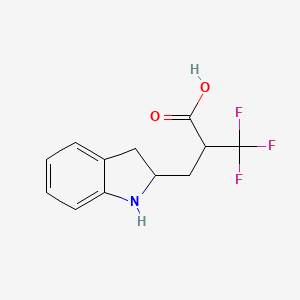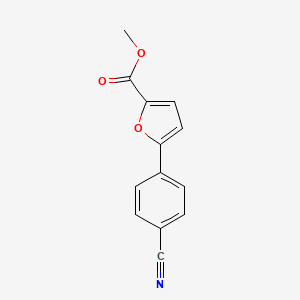
Methyl 5-(4-cyanophenyl)furan-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-(4-cyanophenyl)furan-2-carboxylate” is a synthetic organic compound commonly used in the research and development of pharmaceuticals and agrochemicals . It is a pale yellow solid and is soluble in organic solvents . The compound has a molecular formula of C14H11NO3 .
Synthesis Analysis
The synthesis of “Methyl 5-(4-cyanophenyl)furan-2-carboxylate” involves several steps. The compound can be synthesized using potassium acetate and palladium diacetate in N,N-dimethyl acetamide at 150℃ for 20 hours under an inert atmosphere . Other methods include using palladium diacetate in N,N-dimethyl acetamide at 120℃ for 0.5 hours under microwave irradiation .Molecular Structure Analysis
The molecular structure of “Methyl 5-(4-cyanophenyl)furan-2-carboxylate” is characterized by a furan ring attached to a cyanophenyl group and a methyl ester group . The compound has a molecular weight of 227.22 g/mol .Physical And Chemical Properties Analysis
“Methyl 5-(4-cyanophenyl)furan-2-carboxylate” is a white to tan solid that conforms to the requirements of powder, crystals, and/or chunks . It has a carbon content of 65.6 - 71.8% and a nitrogen content of 5.8 - 6.4% .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Approaches : Methyl 5-(4-cyanophenyl)furan-2-carboxylate is synthesized using various approaches, including a four-step process starting with l,2-di-(4-brombenzoyl)ethene. This compound is a key intermediate in the synthesis of bis-amidinoarylfurans, which are significant in studying DNA grooves and have potential as therapeutic agents (Bajić, Kumar, & Boykin, 1996).
Reactivity with Bromine : The reactivity of methyl furan-2-carboxylate, a related compound, with bromine in the presence of aluminium chloride has been studied, demonstrating the formation of dibromo- and chloro-esters (Chadwick, Chambers, Meakins, & Snowden, 1973).
Biological Applications
Antimycobacterial Properties : A related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, has been studied for its antimycobacterial properties. These furan carboxylic acids interfere with iron homeostasis and hold promise as antimycobacterial agents (Mori et al., 2022).
Cytotoxicity and Antibacterial Activities : Methyl-5-(hydroxymethyl)-2-furan carboxylate, another similar compound, has shown cytotoxicity against cancer cell lines and antibacterial activity against both Gram-positive and Gram-negative bacteria (Phutdhawong et al., 2019).
Pharmaceutical Development
- Antiprotozoal Agents : Compounds derived from furan-2-carboxylic acids, similar to methyl 5-(4-cyanophenyl)furan-2-carboxylate, have been evaluated for their potential as antiprotozoal agents. This includes the study of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines showing strong DNA affinities and in vivo activity against trypanosomal infections (Ismail et al., 2004).
Analytical Studies
- Spectral Study of Organic Ligands : Furan ring-containing organic ligands, including derivatives of furan carboxylates, have been studied for their antimicrobial activity and chelating properties. This research provides insights into the potential applications of these compounds in analytical chemistry and material science (Patel, 2020).
Environmental and Bio-based Applications
Bio-based Furan Carboxylic Acids : The oxidation of bio-based furans into furan carboxylic acids, which are important in polymer and fine chemical industries, has been significantly improved through substrate-adaptation strategies. This advancement is crucial for sustainable chemical processes (Wen et al., 2020).
Thermodynamic Properties in Organic Solvents : The solubility and thermodynamic properties of furan-3-carboxylic acid derivatives in various organic solvents have been studied, contributing to the understanding of their behavior in different chemical environments (Sobechko et al., 2019).
Neuroimaging and Diagnostics
- PET Imaging of Microglia : A PET radiotracer specific for CSF1R, a microglia-specific marker, has been developed using compounds related to methyl 5-(4-cyanophenyl)furan-2-carboxylate. This tracer allows non-invasive imaging of microglia, aiding in the study of neuroinflammation and neurodegenerative diseases (Horti et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 5-(4-cyanophenyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c1-16-13(15)12-7-6-11(17-12)10-4-2-9(8-14)3-5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWHTAUZNSVTPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584600 | |
| Record name | Methyl 5-(4-cyanophenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-cyanophenyl)furan-2-carboxylate | |
CAS RN |
834884-75-2 | |
| Record name | Methyl 5-(4-cyanophenyl)-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834884-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(4-cyanophenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-(4-cyanophenyl)furan-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



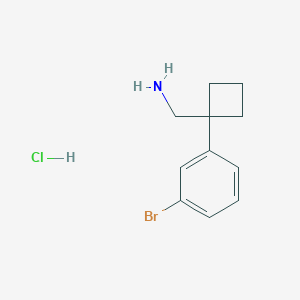
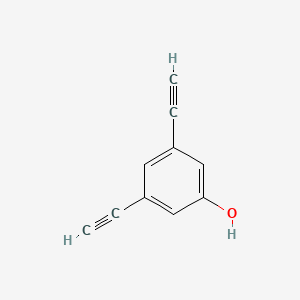
![9-([1,1'-Biphenyl]-4-yl)-10-(naphthalen-2-yl)anthracene](/img/structure/B1602597.png)
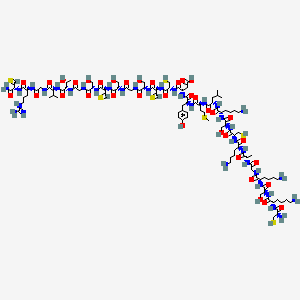

![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate](/img/structure/B1602600.png)
